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A comprehensive analysis of experimental data reveals that the novel β-lactamase inhibitor,

BRL-42715, exhibits significantly greater potency in overcoming β-lactam resistance in

Enterobacteriaceae when compared to the widely used clavulanic acid. In combination with β-

lactam antibiotics such as amoxicillin and piperacillin, BRL-42715 more effectively restores

their antibacterial activity against a broad spectrum of β-lactamase-producing strains, including

those resistant to clavulanic acid combinations.

BRL-42715, a penem β-lactamase inhibitor, has shown potent, broad-spectrum activity against

various bacterial β-lactamases.[1] This includes plasmid-mediated TEM, SHV, and OXA

enzymes, as well as chromosomally mediated enzymes found in species like Enterobacter,

Citrobacter, Serratia, and Klebsiella.[1] In vitro studies consistently highlight the superiority of

BRL-42715 over clavulanic acid, sulbactam, and tazobactam in inhibiting cephalosporinases

produced by Enterobacteriaceae.[2][3]

Quantitative Comparison of Inhibitory Activity
The enhanced efficacy of BRL-42715 is evident in its lower 50% inhibitory concentrations

(IC50) and its ability to achieve lower minimum inhibitory concentrations (MIC) for partner

antibiotics at lower concentrations.

Inhibitory Concentration (IC50)
BRL-42715 demonstrates a markedly lower concentration needed to inhibit 50% of β-

lactamase activity compared to clavulanic acid. For many β-lactamase enzymes, the IC50 for
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BRL-42715 is less than 0.01 µg/mL, which is 10 to 100 times lower than that of other β-

lactamase inhibitors.[1] Specifically against cephalosporinases, the inhibitory activity of BRL-
42715 is 10,000 to 1,000,000 times greater than that of clavulanic acid.[3]

β-Lactamase Source BRL-42715 (µg/mL) Clavulanic Acid (µg/mL)

Various β-lactamases <0.01 10- to 100-fold higher

Cephalosporinases Data not specified
10,000- to 1,000,000-fold

higher

Minimum Inhibitory Concentration (MIC)
When combined with amoxicillin, BRL-42715 is more effective at lower concentrations than

clavulanic acid in reducing the MIC for β-lactamase-producing Enterobacteriaceae.

Organism/Strain
Group

Amoxicillin MIC50
(>128 µg/mL)

Amoxicillin + BRL-
42715 (1 µg/mL)
MIC50

Amoxicillin +
Clavulanic Acid (5
µg/mL) MIC50

412 β-lactamase-

producing

Enterobacteriaceae

>128 µg/mL 2 µg/mL 8 µg/mL

48 Cefotaxime-

susceptible

Citrobacter and

Enterobacter spp.

>128 µg/mL 2 µg/mL Not specified

25 Cefotaxime-

resistant Citrobacter

and Enterobacter spp.

>128 µg/mL 8 µg/mL Not specified

Furthermore, combinations of BRL-42715 with various penicillins and cephalosporins were

consistently more active against 45 β-lactamase-producing Gram-negative bacteria than

combinations with clavulanic acid, sulbactam, or tazobactam.[4] Notably, BRL-42715 also

potentiated the activity of β-lactams against strains that constitutively express Richmond &
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Sykes Class I β-lactamases and those with extended-spectrum plasmid-mediated β-

lactamases, a significant advantage over other inhibitors.[4]

Mechanism of Action
Both BRL-42715 and clavulanic acid are mechanism-based inhibitors, also known as "suicide

inhibitors," that bind to the active site of β-lactamase enzymes. This binding leads to the

formation of a stable, inactive complex, thereby preventing the enzyme from hydrolyzing and

inactivating β-lactam antibiotics. The superior efficacy of BRL-42715 is attributed to its higher

affinity for and more efficient inactivation of a broader range of β-lactamases.

Mechanism of β-Lactamase Inhibition

Active β-Lactamase
(e.g., TEM, SHV, CTX-M)

Acyl-Enzyme Intermediate
(Covalent Complex)Binding and Acylation

β-Lactamase Inhibitor
(BRL-42715 or Clavulanic Acid)

Inactive Enzyme ComplexRearrangement

β-Lactam Antibiotic
(e.g., Amoxicillin) Penicillin-Binding Protein (PBP)Binding Bacterial Cell Wall SynthesisInhibition Cell Lysis

Click to download full resolution via product page

Caption: Generalized mechanism of β-lactamase inhibition.

Experimental Protocols
The comparative efficacy data presented is primarily derived from in vitro susceptibility testing,

specifically Minimum Inhibitory Concentration (MIC) and IC50 determination.

MIC Determination
The MIC values were determined using the agar dilution method according to the guidelines of

the Clinical and Laboratory Standards Institute (CLSI).
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Bacterial Strains: A panel of 412 β-lactamase-producing members of the Enterobacteriaceae

family were tested.[1]

Inoculum Preparation: Bacterial suspensions were prepared and diluted to achieve a final

inoculum of approximately 10^4 colony-forming units (CFU) per spot.

Antibiotic and Inhibitor Preparation: Stock solutions of amoxicillin and the β-lactamase

inhibitors (BRL-42715 and clavulanic acid) were prepared. Serial twofold dilutions of

amoxicillin were made in Mueller-Hinton agar. The inhibitors were added at fixed

concentrations (1 µg/mL for BRL-42715 and 5 µg/mL for clavulanic acid).[1]

Inoculation and Incubation: The agar plates containing the antibiotic and inhibitor

combinations were inoculated with the bacterial suspensions. The plates were then

incubated at 35-37°C for 18-24 hours.

MIC Reading: The MIC was recorded as the lowest concentration of amoxicillin that

completely inhibited visible bacterial growth. The MIC50 was determined as the MIC at which

50% of the isolates were inhibited.
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Experimental Workflow for MIC Determination
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Caption: Workflow for MIC determination via agar dilution.

IC50 Determination

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b15564214?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The concentration of the inhibitor required to reduce the rate of hydrolysis of a chromogenic

cephalosporin substrate (nitrocefin) by 50% was determined spectrophotometrically.

Enzyme Preparation: β-Lactamase enzymes were extracted and purified from various

bacterial strains.

Assay Conditions: The assay was performed in a suitable buffer at a constant temperature

(e.g., 37°C) and pH (e.g., 7.3).

Inhibition Assay: The enzyme was pre-incubated with various concentrations of the inhibitor

(BRL-42715 or clavulanic acid) for a defined period.

Substrate Addition: The reaction was initiated by the addition of the nitrocefin substrate.

Spectrophotometric Measurement: The rate of hydrolysis of nitrocefin was monitored by

measuring the change in absorbance at a specific wavelength (e.g., 482 nm) over time.

IC50 Calculation: The inhibitor concentration that caused a 50% reduction in the rate of

hydrolysis compared to the uninhibited control was determined.

Conclusion
The available experimental data strongly supports the conclusion that BRL-42715 is a more

potent and broader-spectrum β-lactamase inhibitor than clavulanic acid against

Enterobacteriaceae. Its ability to restore the activity of β-lactam antibiotics at lower

concentrations and against a wider range of resistant strains, including those producing

cephalosporinases, marks it as a highly promising agent for combating antimicrobial resistance.

However, it is important to note that BRL-42715 was not further developed for clinical use due

to issues with instability.[5] Despite this, the compound serves as a significant benchmark in the

development of novel β-lactamase inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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